3-[(2-Bromo-1,3-thiazol-5-yl)methyl]-5-propan-2-ylimidazolidine-2,4-dione
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Overview
Description
3-[(2-Bromo-1,3-thiazol-5-yl)methyl]-5-propan-2-ylimidazolidine-2,4-dione is a complex organic compound that features a thiazole ring and an imidazolidine-2,4-dione core The presence of a bromine atom and a propan-2-yl group adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Bromo-1,3-thiazol-5-yl)methyl]-5-propan-2-ylimidazolidine-2,4-dione typically involves the reaction of 2-bromo-1,3-thiazole with an appropriate imidazolidine-2,4-dione derivative. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Bromo-1,3-thiazol-5-yl)methyl]-5-propan-2-ylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a thiazole derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2-Bromo-1,3-thiazol-5-yl)methyl]-5-propan-2-ylimidazolidine-2,4-dione has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting bacterial and fungal infections.
Pharmaceuticals: The compound’s unique structure makes it a candidate for developing new pharmaceuticals with improved efficacy and reduced side effects.
Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-[(2-Bromo-1,3-thiazol-5-yl)methyl]-5-propan-2-ylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The bromine atom and the imidazolidine-2,4-dione core contribute to the compound’s binding affinity and specificity . The exact pathways and molecular targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1,3-thiazole: A simpler analog that lacks the imidazolidine-2,4-dione core.
5-Propan-2-ylimidazolidine-2,4-dione: Lacks the thiazole ring and bromine atom.
3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-propan-2-ylimidazolidine-2,4-dione: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
3-[(2-Bromo-1,3-thiazol-5-yl)methyl]-5-propan-2-ylimidazolidine-2,4-dione is unique due to the combination of the thiazole ring, bromine atom, and imidazolidine-2,4-dione core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[(2-bromo-1,3-thiazol-5-yl)methyl]-5-propan-2-ylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O2S/c1-5(2)7-8(15)14(10(16)13-7)4-6-3-12-9(11)17-6/h3,5,7H,4H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPYPSWJAPGMJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N(C(=O)N1)CC2=CN=C(S2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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